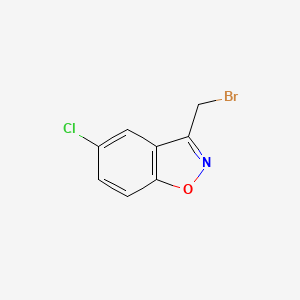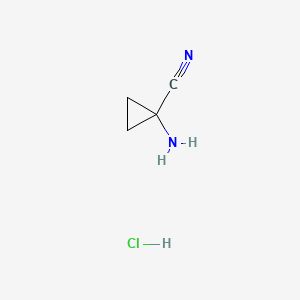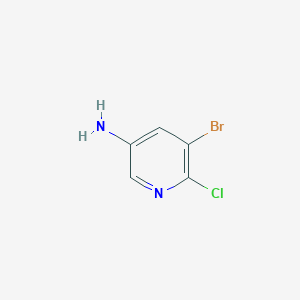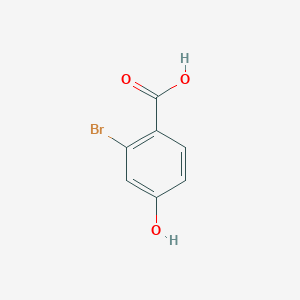
4-Bromo-5-chlorothiophene-2-carboxylic acid
Overview
Description
4-Bromo-5-chlorothiophene-2-carboxylic acid is a halogenated thiophene derivative that is of interest due to its potential applications in various fields of chemistry and pharmacology. The presence of both bromine and chlorine atoms on the thiophene ring can make it a versatile intermediate for further chemical modifications and synthesis of complex molecules.
Synthesis Analysis
The synthesis of halogenated thiophene derivatives can be achieved through various methods. For instance, direct bromination of ethyl 5-alkylthiophene-2-carboxylates has been shown to be an effective method for introducing bromine atoms into the thiophene ring, which can then be followed by saponification to yield the corresponding carboxylic acids . Another approach involves the derivatization of carboxylic acids using reagents such as 4'-bromophenacyl trifluoromethanesulfonate to form ester derivatives, which can be useful for spectrophotometric detection in high-performance liquid chromatography .
Molecular Structure Analysis
The molecular structure of halogenated thiophene derivatives can be characterized using various spectroscopic techniques. For example, the structure of related compounds has been studied using FT-IR, FT-Raman, NMR, and UV spectroscopy . These techniques can provide detailed information about the molecular vibrations, geometry, and electronic structure of the compound, which are essential for understanding its reactivity and properties.
Chemical Reactions Analysis
Halogenated thiophene derivatives can participate in a variety of chemical reactions. They can serve as starting materials for Suzuki cross-coupling reactions, which are useful for creating a wide range of thiophene-based derivatives with potential spasmolytic activity . Additionally, the presence of reactive halogen atoms makes these compounds suitable for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from studies on similar compounds. The presence of electron-withdrawing halogen atoms on the thiophene ring can affect the acidity of the carboxylic acid group and influence the compound's solubility and melting point. The reactivity of the compound can also be studied through computational methods such as density functional theory (DFT) calculations, which can predict the stability and reactivity descriptors of the molecule .
Scientific Research Applications
Metabolite Identification
- 4-Bromo-5-chlorothiophene-2-carboxylic acid is a potential metabolite in the in vivo metabolism of psychoactive substances. Studies have identified various metabolites, including compounds similar to this compound, in experimental models like rats (Kanamori et al., 2002).
Electrochemical Applications
- Electrochemical studies have explored the behavior of compounds like this compound. Investigations into the electrochemical reductions of related dihalothiophenes at various cathodes in different solvents have provided insights into the cleavage of carbon-halogen bonds and the formation of new compounds, including those related to this compound (Walker et al., 2018).
Synthetic Chemistry
- This compound and its derivatives are utilized in synthetic chemistry. For instance, research has been conducted on the bromination of ethyl 5-alkylthiophene-2-carboxylates, leading to the synthesis of related brominated thiophene carboxylic acids (Taydakov & Krasnoselskiy, 2010).
Photochemical Studies
- The compound has been a subject in photochemical studies, particularly in the synthesis of derivatives through photochemical processes. Research has been conducted on the arylation of halogenothiophene derivatives, exploring different reactivities and product formations, relevant to the study of this compound (D’Auria et al., 1989).
Electrophilic Substitution Reactions
- Studies on the electrophilic substitution reactions of similar thiophene derivatives have been conducted. These studies provide insights into the chemical behavior and reaction pathways of compounds like this compound, especially in the context of bromination and nitration reactions (Gol'dfarb et al., 1974).
Industrial Synthesis
- The compound and its related derivatives are important in industrial synthesis processes. For example, research on the synthesis of 4,5-Dichlorothiophene-2-Carboxylic Acid, a structurally similar compound, demonstrates the potential of these types of chemicals in industrial applications (Wang, Ji, & Sha, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-5-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVLYODPDQGKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564978 | |
| Record name | 4-Bromo-5-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60729-37-5 | |
| Record name | 4-Bromo-5-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Methyl-1-oxaspiro[2.5]octane](/img/structure/B1284028.png)




